molecular formula C12H15NO B2989855 4-(1H-indol-3-yl)butan-1-ol CAS No. 3364-37-2

4-(1H-indol-3-yl)butan-1-ol

Cat. No.: B2989855
CAS No.: 3364-37-2
M. Wt: 189.258
InChI Key: IGLKHWVIJCQODS-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)butan-1-ol is an organic compound with the molecular formula C12H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its presence in various natural products and its significance in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)butan-1-ol typically involves the reaction of indole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(1H-indol-3-yl)butanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-indol-3-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)butan-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

4-(1H-indol-3-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-7,9,13-14H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLKHWVIJCQODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A tetrahydrofuran solution (500 ml) of methyl 4-(3-indolyl)-butyrate (103 g) was added dropwise to a suspension of lithium aluminium hydride (25 g) in tetrahydrofuran (1000 ml) at 40° C. followed by stirring for 1 h at room temperature. Usual work-up gave 4-(3-indolyl)-1-butanol (96 g) as an oil. Arylation with 1-fluoro-4-iodobenzene according to the method described in EXAMPLE 5 yielded 4-[1-[4-fluorophenyl)-3-indolyl]-1-butanol which was converted to the title compound 9a by the method described in EXAMPLE 2 using spiro[1 H-2-benzopyran-4(3H),4'-piperidine]. The maleate salt crystallized from acetone by addition of maleic acid. Yield: 1.5 g, mp: 189-90° C.
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103 g
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25 g
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1000 mL
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500 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

LiAlH4 (1.14 g, 30 mmol) was initially introduced into dry THF (100 ml) with exclusion of oxygen. 4-(1H-Indol-3-yl)butanoic acid (2.03 g, 10 mmol, dissolved in 80 ml of dry THF) was added dropwise to the suspension in the course of 30 min. Thereafter, the mixture was heated under reflux at the boiling point for 3 h. The reaction mixture was stirred at room temperature overnight. Water (30 ml) was then cautiously added to the mixture. The mixture was stirred for 20 min and 2N NaOH (10 ml) was added. The organic phase was separated off and the aqueous solution which remained was extracted with diethyl ether (3×40 ml). The ethereal solution was dried over Na2SO4 and concentrated to dryness on a rotary evaporator. Ind-57 was obtained in this way in a yield of 1.8 g
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1.14 g
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100 mL
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80 mL
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10 mL
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